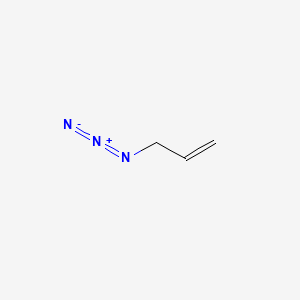

3-azidoprop-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-azidoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-2-3-5-6-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZOFUACMOJPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336391 | |

| Record name | 1-Propene, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-13-6 | |

| Record name | 3-Azido-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Azidoprop 1 Ene and Its Derivatives

Direct Azidation Approaches

Direct azidation methods typically involve the introduction of the azide (B81097) moiety in a single, straightforward step from a suitable precursor. These methods are often favored for their efficiency and atom economy.

Nucleophilic Displacement Reactions from Allylic Halides (e.g., 3-Bromoprop-1-ene with Sodium Azide)

The most traditional and widely employed method for synthesizing allylic azides is through the nucleophilic substitution of an allylic halide with an azide salt. mdpi.comresearchgate.net The reaction of 3-bromoprop-1-ene (allyl bromide) with sodium azide is a classic example of this SN2 reaction. mdpi.com

This synthesis is typically performed by reacting the allylic bromide with an excess of sodium azide in a suitable solvent mixture. For instance, dissolving 3-bromoprop-1-ene and sodium azide in a mixture of acetone (B3395972) and water and refluxing the solution overnight yields 3-azidoprop-1-ene. rsc.org Another common solvent system involves a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds by the azide anion (N₃⁻) displacing the bromide ion from the allylic substrate. The use of polar aprotic solvents like DMF helps to dissolve the sodium azide and facilitates the nucleophilic attack. The resulting mixture is typically partitioned between an organic solvent and water, with the desired allylic azide being isolated from the organic layer.

It is important to note that this reaction can sometimes lead to the formation of isomeric allylic azides through rsc.orgrsc.org-sigmatropic rearrangement (the Winstein rearrangement), where the position of the double bond and the azide group can shift. researchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. oatext.com Microwave irradiation can significantly accelerate the rate of reaction between allylic halides and sodium azide. anilmishra.name This technique utilizes the ability of polar molecules and ions to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com

In a typical microwave-assisted procedure for synthesizing 3-azidoprop-1-ene, a mixture of 3-bromoprop-1-ene and sodium azide is irradiated for a short period, often around 30 minutes. anilmishra.name This method has been shown to produce the target compound in high yield (e.g., 82%). anilmishra.name The key advantages of this protocol are the dramatic reduction in reaction time compared to conventional heating methods, cleaner reaction profiles, and often higher yields. oatext.com This rapid and efficient microwave-promoted synthesis has been shown to tolerate a variety of other active functional groups, making it a versatile method. anilmishra.name

One-Pot, Environmentally Benign Syntheses in Aqueous Media

In line with the principles of green chemistry, synthetic methods that utilize environmentally benign solvents like water are highly desirable. A facile and greener synthesis of azide derivatives, including 3-azidoprop-1-ene, has been developed using a one-pot reaction in aqueous media under microwave irradiation. anilmishra.name

This approach combines the benefits of microwave assistance with the use of water as a solvent, avoiding the need for volatile and often toxic organic solvents. The reaction of 3-bromoprop-1-ene with sodium azide proceeds smoothly in water, and the final product can be recrystallized from water. anilmishra.name This environmentally benign microwave-induced technique is simpler, requires less time, and represents a significant advancement in the sustainable synthesis of organic azides. anilmishra.name

| Method | Precursor | Key Reagents | Solvent | Conditions | Yield | Reference |

| Nucleophilic Displacement | 3-Bromoprop-1-ene | Sodium Azide | Acetone/Water | Reflux overnight | 77% (for 3-azido-1-propanol) | rsc.org |

| Nucleophilic Displacement | (E)-(3-bromoprop-1-en-1-yl)benzene | Sodium Azide | DMF/DMSO | Stirring, 15 h | 54% | |

| Microwave-Assisted Synthesis | 3-Bromoprop-1-ene | Sodium Azide | Aqueous Media | Microwave, 30 min | 82% | anilmishra.name |

Indirect Synthetic Pathways

Indirect methods involve the transformation of other functional groups into the azide, often through multi-step sequences or via reactive intermediates. These pathways offer alternative routes to allylic azides, particularly when direct azidation is challenging or when specific stereochemistry is required.

Allylic Alcohol Transformations (e.g., Modified Mitsunobu Procedures with Diphenylphosphorylazide and DBU)

Allylic alcohols serve as readily available precursors for the synthesis of allylic azides. The Thompson modification of the Mitsunobu reaction provides a method to convert alcohols directly into azides with a clean inversion of stereochemistry. nih.gov This is particularly useful for synthesizing chiral azides from chiral alcohols.

The process involves reacting the alcohol with diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comwipo.int The reaction is typically carried out in a dry, aprotic solvent like toluene (B28343) or THF at room temperature. google.com The base deprotonates the alcohol, which then attacks the DPPA. Subsequent intramolecular displacement by the azide yields the final product. A significant advantage of using DPPA and DBU is that it avoids the formation of phosphine (B1218219) oxide byproducts, which can be difficult to remove. commonorganicchemistry.com This method is especially effective for reactive alcohols, such as benzylic and allylic alcohols. nih.govcommonorganicchemistry.com

Dearomative Rearrangement Strategies from Precursor Compounds (e.g., Safrole)

More complex allylic azide derivatives can be synthesized through innovative rearrangement strategies. A notable example is the synthesis of 5-(3-azidoprop-1-en-2-yl)benzo[d] rsc.orgCurrent time information in Bangalore, IN.dioxole from the natural product safrole. mdpi.comfgcu.edu This straightforward two-step protocol proceeds via a dearomative rearrangement. researchgate.netnih.gov

The synthesis begins with the bromination of safrole, which, under specific conditions (e.g., Br₂ in DCE at 0 °C), favors the formation of a rearranged 1,3-dibromo adduct over the vicinal dibromide. researchgate.net In the second step, this dibromo intermediate is treated with sodium azide, sodium iodide, and DBU in DMSO. mdpi.com This induces an elimination and substitution sequence to yield the desired α-azidomethyl styrene (B11656) product in high yield (91%). mdpi.com This methodology provides a milder, cost-effective, and selective alternative to other methods for constructing styrene azide scaffolds from electron-rich allylaryl systems. mdpi.com

| Method | Precursor | Key Reagents | Product | Key Features | Reference |

| Modified Mitsunobu | Allylic Alcohol | Diphenylphosphoryl azide (DPPA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Allylic Azide | Inversion of stereochemistry; no phosphine oxide byproduct | google.com, nih.gov |

| Dearomative Rearrangement | Safrole | 1. Br₂, 2. NaN₃, NaI, DBU | 5-(3-azidoprop-1-en-2-yl)benzo[d] rsc.orgCurrent time information in Bangalore, IN.dioxole | Two-step protocol; high yield (91%); selective for styrene product | mdpi.com, researchgate.net |

Radical-Mediated Functionalization of Internal Alkenes

The direct functionalization of internal alkenes presents a significant challenge in organic synthesis due to the increased steric hindrance compared to their terminal counterparts. However, recent advancements in photoredox catalysis have enabled efficient radical-mediated functionalization of internal trisubstituted alkenes, providing a pathway to structurally complex allylic and homoallylic azides. acs.orgnih.gov

This strategy involves the generation of an alkyl radical from an alkyl bromide via oxidative quenching of an excited photocatalyst. nih.gov This radical then adds to a 1,1-disubstituted allylic azide. The resulting radical intermediate is subsequently oxidized to a carbocation, which then undergoes deprotonation to yield the desired multisubstituted allylic or homoallylic azide. nih.govacs.org The regioselectivity of the deprotonation process, which dictates whether the allylic or homoallylic azide is formed, is primarily controlled by the substitution pattern of the substrate. acs.orgnih.gov

A key advantage of this method is its ability to create a diverse range of products by simply varying the external radical source and the alkene substrate. acs.orgacs.org For instance, the reaction of 1,1-diaryl allylic azides with various brominated compounds under photoredox conditions has been shown to produce a variety of tetrasubstituted allylic azides in good yields. nih.govacs.org However, it is important to note that this method is not universally applicable. For example, monoaryl substrates like (3-azidoprop-1-en-1-yl)benzene have been found to be unsuitable for this reaction, as they tend to undergo an alternative atom transfer radical addition (ATRA) process, leading to the formation of a bromide product instead. acs.orgacs.org

The reaction conditions for this transformation are typically mild, utilizing a photocatalyst such as fac-Ir(ppy)₃ and a base like K₂HPO₄ under irradiation with blue LEDs at room temperature. nih.govacs.org

Table 1: Examples of Radical-Mediated Functionalization of Internal Alkenes nih.govacs.org

| Allylic Azide Substrate | Radical Precursor | Product | Yield (%) | Z/E Ratio |

| 1,1-diphenyl-3-azidoprop-1-ene | Ethyl bromo-difluoroacetate | Ethyl 2,2-difluoro-4,4-diphenyl-4-azidobut-3-enoate | 74 | - |

| 1,1-bis(4-methoxyphenyl)-3-azidoprop-1-ene | Ethyl bromo-difluoroacetate | Ethyl 2,2-difluoro-4,4-bis(4-methoxyphenyl)-4-azidobut-3-enoate | 72 | - |

| 1-(4-chlorophenyl)-1-phenyl-3-azidoprop-1-ene | Ethyl bromo-difluoroacetate | Ethyl 4-(4-chlorophenyl)-2,2-difluoro-4-phenyl-4-azidobut-3-enoate | 75 | 1:1 |

| 1-(naphthalen-2-yl)-1-phenyl-3-azidoprop-1-ene | Ethyl bromo-difluoroacetate | Ethyl 2,2-difluoro-4-(naphthalen-2-yl)-4-phenyl-4-azidobut-3-enoate | 70 | 1.4:1 |

In Situ Azide Generation from Organic Halides

To circumvent the handling of potentially unstable and explosive low-molecular-weight organic azides, methods for their in situ generation are highly desirable. beilstein-journals.org A common and well-established approach involves the azidation of organic halides, such as aliphatic, vinyl, or aromatic halides, using sodium azide. beilstein-journals.orgnih.gov This nucleophilic substitution reaction is a cornerstone in the synthesis of allylic azides. nih.gov

The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the reaction center. nih.gov A wide array of electrophiles, including allylic halides, sulfonates, and activated esters, can undergo substitution with the azide anion. nih.gov For instance, the reaction of an allylic bromide with sodium azide will yield the corresponding allylic azide.

In addition to sodium azide, other azide sources can be employed. Lithium azide (LiN₃), though less common, has been used in the synthesis of ioline alkaloids. nih.gov Another important reagent is azidotrimethylsilane (B126382) (TMSN₃), which can be used in copper-catalyzed reactions to generate alkyl azides in situ from precursors like alkyl diacyl peroxides. beilstein-journals.org This particular method is advantageous as it avoids the direct handling of organic azides and utilizes alkyl carboxylic acids as the starting material for the azide precursor. beilstein-journals.org

The development of one-pot, two-step processes where the organic azide is generated and then immediately used in a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a significant advancement in terms of operational simplicity and safety. beilstein-journals.org

Regioselective and Stereoselective Synthesis Considerations

The synthesis of allylic azides is often complicated by the propensity of these molecules to undergo a umn.eduumn.edu-sigmatropic rearrangement, known as the Winstein rearrangement. This equilibrium can lead to a mixture of regioisomers and stereoisomers, making the control of product distribution a critical aspect of their synthesis. umn.edursc.org

Control of Regioisomeric Product Distribution

An unsymmetrical allylic azide can exist as an equilibrium mixture of up to four different isomers: the (E) and (Z) isomers of the starting alkene and both enantiomers of the tertiary azide formed through rearrangement. umn.edu The position of this equilibrium is influenced by the substitution pattern of the allylic azide. researchgate.net

For example, in the case of isoprenyl azides, the primary allylic azide is generally favored over the tertiary regioisomer. rsc.org When the alkene is conjugated to an aryl ring or a carbonyl group, the conjugated isomer is typically the major product observed. nih.gov

Recent research has focused on exploiting this dynamic equilibrium. By carefully selecting reaction conditions and reagents, it is possible to selectively derivatize one isomer from the equilibrating mixture. umn.edu This was demonstrated in the selective derivatization of crotyl azide, where the choice of a copper-catalyzed cycloaddition or an epoxidation reaction led to different product ratios, highlighting the difference in reactivity between the primary and secondary azide isomers. umn.edu

Furthermore, in radical-mediated functionalization reactions, the regioselectivity leading to either allylic or homoallylic azides is dictated by the regioselective deprotonation of a cationic intermediate, which is in turn governed by the substrate's substitution pattern. acs.orgnih.gov For instance, 1-methyl-1-phenyl allylic azide furnishes the homoallylic azide via regioselective deprotonation that generates a terminal alkene. acs.org

Stereochemical Outcomes in Allylic Azide Synthesis (E/Z Isomerism)

The stereochemistry of the double bond in allylic azides, specifically the E/Z isomerism, is another crucial factor to control. In many synthetic procedures, a mixture of E and Z isomers is obtained. nih.govacs.org

The stereochemical outcome can be influenced by the synthetic route. For example, in the synthesis of vinyl azides from 3-azido E-vinyl sulfones, the isomerization process generally proceeds with high levels of Z-selectivity. researchgate.net This selectivity is, however, dependent on the substitution pattern of the vinyl sulfone. researchgate.net A non-bonding interaction between the azido (B1232118) group and an α-sulfonyl vinylic proton has been proposed as a conformational control element that directs the stereochemical outcome. researchgate.net

In radical functionalization reactions of unsymmetrical 1,1-diaryl substrates, the resulting allylic azides are often obtained as a mixture of Z/E isomers. nih.govacs.org The ratio of these isomers can vary depending on the specific substrate.

The Winstein rearrangement itself is generally stereospecific. umn.edu This has been observed in asymmetric syntheses where an allylation and rearrangement sequence proceeds with stereocontrol. nih.gov However, the dynamic equilibrium can also lead to racemization of chiral allylic azides. nih.gov The ability to direct the equilibrium towards a desired (E)- or (Z)-isomer is synthetically valuable, as demonstrated in sequences combining the rearrangement with an intramolecular Huisgen cycloaddition, where the stereoisomeric product depends on the relative rates of cycloaddition of the interconverting allylic azide precursors under thermal conditions. acs.org

Mechanistic Insights into Chemical Transformations Involving 3 Azidoprop 1 Ene

Sigmatropic Rearrangement Mechanisms

Allylic azides, including 3-azidoprop-1-ene, are distinguished from other organic azides by their capacity to undergo spontaneous rearrangement at or near room temperature. nih.govnih.gov This process, a reversible nih.govnih.gov-sigmatropic rearrangement, leads to a dynamic equilibrium between isomeric structures. researchgate.net Understanding the mechanisms governing this equilibrium is crucial for controlling the reactivity of this functional group in synthesis. nih.gov

nih.govnih.gov-Sigmatropic Rearrangements (e.g., Winstein Rearrangement)

The spontaneous isomerization of allylic azides is known as the Winstein rearrangement. nih.govresearchgate.net In 1960, Winstein first reported that allylic azides could rearrange to form a mixture of structural isomers. nih.govresearchgate.net This observation was critical because it distinguished the phenomenon from a simple competition between SN2 and SN2′ substitution pathways during synthesis, confirming that the isomerization is an intrinsic property of the allylic azide (B81097) itself. nih.gov

The Winstein rearrangement is a concerted, pericyclic reaction classified as a nih.govnih.gov-sigmatropic shift. nih.govstudysmarter.co.uk In this process, a σ-bond migrates across a π-system, involving a cyclic transition state of six atoms. studysmarter.co.uklibretexts.org For 3-azidoprop-1-ene, this involves the C1-N1 bond breaking while a new C3-N3 bond forms simultaneously, proceeding through a symmetric, six-membered, chair-like transition state. nih.govstereoelectronics.org This process is near thermoneutral because the types of bonds broken and formed are identical, resulting in an equilibrating mixture of isomers. nih.gov The abnormally low activation barrier for this rearrangement allows it to proceed readily at ambient temperatures, a distinctive feature compared to many other sigmatropic reactions like the Cope or Claisen rearrangements which often require heating. nih.govchemrxiv.org Isotopic labeling studies using ¹⁵N have unambiguously confirmed the concerted nih.govnih.gov pathway under most conditions. nih.gov

Influence of Substituents and Structural Factors on Rearrangement Pathways

The position of the equilibrium in the Winstein rearrangement is highly sensitive to substituents and structural features of the allylic azide. chemrxiv.org These factors can be exploited to bias the equilibrium toward a single, desired isomer.

Conjugation: When one of the isomeric forms is conjugated with an aromatic ring, carbonyl group, or sulfonyl group, the equilibrium is significantly shifted toward the more stable, conjugated isomer. nih.govnih.gov For instance, with cinnamyl azide, only the isomer where the double bond is conjugated to the phenyl ring is observed. nih.gov However, if both isomers in the equilibrium are conjugated, their thermodynamic stabilities become more comparable, and a mixture is often observed. nih.gov

Alkene Substitution: The thermodynamic stability of the alkene plays a crucial role. The equilibrium generally favors the isomer with the more substituted, and thus more stable, double bond. rsc.org

Steric Factors: Bulky substituents can influence the equilibrium. For example, the introduction of a conformationally rigid adamantane (B196018) framework can affect the ratio of isomeric allylic azides. chemrxiv.orgresearchgate.net Steric strain in one isomer can drive the equilibrium toward a less hindered structure. chemrxiv.org

Ionic Pathway: While the sigmatropic pathway is dominant, studies have shown that for some cyclic allylic azides, an alternative ionic pathway can become competitive, leading to racemization. researchgate.netnih.gov This pathway involves the ionization of the azide to form an azide anion and a stabilized allylic cation. nih.gov The viability of this pathway is highly dependent on the solvent's polarity, with more polar solvents like methanol (B129727) lowering its energy barrier relative to the sigmatropic route. nih.gov

| Factor | Effect on Equilibrium | Example | Reference |

|---|---|---|---|

| Aromatic Conjugation | Strongly favors the conjugated isomer. | Cinnamyl azide exists almost exclusively as the conjugated isomer. | nih.gov |

| Carbonyl/Sulfonyl Conjugation | Equilibrium is biased toward the conjugated α,β-unsaturated ester or vinyl sulfone. | γ-azido-α,β-unsaturated esters. | nih.gov |

| Alkene Substitution | Favors the isomer with the more thermodynamically stable (more substituted) alkene. | Prenyl systems show a preference for the more substituted alkene isomer. | rsc.org |

| Steric Hindrance | Can shift equilibrium to relieve steric strain. For example, relieving strain from three contiguous quaternary centers. | Rearrangement of substituted cyclic systems to form a less strained isomer. | chemrxiv.org |

Kinetic and Thermodynamic Analysis of Allylic Azide Isomerization

The isomerization of allylic azides like 3-azidoprop-1-ene is characterized by a low activation energy, which is why the rearrangement is rapid at room temperature. nih.gov The reaction is typically close to thermoneutral, meaning the free energy difference (ΔG) between the isomers is small, leading to an equilibrium mixture rather than complete conversion to one product. nih.gov

Theoretical studies using density functional theory (DFT) and experimental analyses have provided quantitative insights. For the rearrangement of substituted prenyl azides, the process was found to be slightly endergonic (ΔG = +1.8 kcal mol⁻¹), favoring the primary azide over the tertiary one. rsc.org The introduction of phenyl substituents increased the endothermicity, hindering the rearrangement. rsc.org Kinetic analysis of E/Z isomerization for some allylic azides revealed a three-step process: a nih.govnih.gov rearrangement to a transient isomer, followed by sigma bond rotation, and a second nih.govnih.gov rearrangement to the final product. nih.gov DFT calculations have mapped these pathways, with calculated energy barriers generally agreeing with experimental observations. nih.gov While factors like solvent and temperature can sometimes be used to control sigmatropic rearrangements, studies on prenyl azides showed that the equilibrium distribution was not significantly affected by changes in either, indicating that the substrate's structure is the primary determinant. rsc.org

1,3-Dipolar Cycloaddition Reaction Mechanisms

The azide group in 3-azidoprop-1-ene can function as a 1,3-dipole, reacting with dipolarophiles like alkynes to form five-membered heterocyclic rings. The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. wikipedia.orgnih.gov The discovery of copper(I) catalysis dramatically changed the reaction's scope and utility. nih.gov The CuAAC reaction is highly efficient, proceeds under mild conditions (often at room temperature in aqueous systems), and, most importantly, is highly regioselective. nih.govsci-hub.se

The accepted mechanism for the CuAAC is not a concerted cycloaddition but a stepwise process: wikipedia.orgnih.gov

Formation of Copper Acetylide: A copper(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, reacts with a terminal alkyne. wikipedia.orgnih.gov In the presence of a base or through the action of the copper catalyst itself, the terminal alkyne is deprotonated to form a highly nucleophilic copper-acetylide intermediate. wikipedia.orgrsc.org

Complexation and Cyclization: The azide coordinates to the copper center of the acetylide complex. nih.gov This brings the two reactive partners into proximity, facilitating the cyclization. The terminal nitrogen of the azide attacks the internal carbon of the copper-activated alkyne. This leads to the formation of a six-membered copper-triazolide intermediate. wikipedia.org

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes rapid protonolysis, which cleaves the C-Cu bond to form the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst for the next cycle. wikipedia.orgresearchgate.net

Mechanistic studies, including DFT calculations, suggest that dinuclear copper acetylide complexes may be the active catalytic species, where one copper atom binds the acetylide and the other activates the azide. nih.govcsic.es The formation of the ternary copper/alkyne/azide complex is considered the rate-determining stage of the reaction. nih.gov

Regioselectivity and Stereospecificity in Cycloaddition Reactions

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgsci-hub.se This is a direct consequence of the stepwise, copper-mediated mechanism, which is fundamentally different from the concerted thermal reaction. rsc.org In the copper-catalyzed pathway, the coordination of both the alkyne and the azide to the copper center(s) pre-organizes the reactants. The nucleophilic attack of the terminal nitrogen of the azide onto the electron-deficient internal carbon of the copper acetylide is electronically and sterically favored, leading directly to the intermediate that produces the 1,4-regioisomer. rsc.org In contrast, the thermal reaction proceeds through a transition state where both possible orientations (leading to 1,4- and 1,5-isomers) have similar activation energies. organic-chemistry.org

The reaction is also stereospecific. Stereospecificity means that the stereochemistry of the reactants dictates the stereochemistry of the products. khanacademy.org In the context of CuAAC, if the azide or alkyne contains stereocenters, their configurations are retained in the final triazole product. The mild conditions of the reaction ensure that there is no epimerization or scrambling of existing stereochemical information adjacent to the reacting functional groups.

| Reaction | Mechanism | Conditions | Regioselectivity | Reference |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | Concerted [3+2] cycloaddition | High temperature (e.g., >100 °C) | Mixture of 1,4- and 1,5-regioisomers | wikipedia.orgnih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Stepwise, via copper-acetylide and copper-triazolide intermediates | Mild (room temperature), often in aqueous solution | Exclusively 1,4-regioisomer | wikipedia.orgorganic-chemistry.orgnih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Stepwise, via ruthenium-acetylide and ruthenacycle intermediates | Catalytic [Cp*RuCl] complexes | Exclusively 1,5-regioisomer | organic-chemistry.org |

Other Mechanistic Investigations

The allylic amination of alkenes, including those that could be formed from or are related to 3-azidoprop-1-ene, represents a significant transformation in organic synthesis. These reactions provide access to allylic amines, which are crucial structural motifs in many natural products and pharmaceuticals. lnu.edu.cn Mechanistic investigations into these reactions have revealed several potential pathways, with SN1-type processes being a notable consideration.

In certain systems, the reaction is proposed to proceed through an allyl bromide intermediate. For instance, the reaction of an alkene with N-bromophthalimide (NBP) in the absence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield an allyl bromide. lnu.edu.cn Subsequent addition of DBU and a nucleophile, such as phthalimide (B116566), leads to the formation of the allylic amine product. lnu.edu.cn This suggests a two-step process where the initial formation of the allyl bromide is followed by a nucleophilic substitution. The role of the base is twofold: it promotes the formation of the allyl bromide and facilitates the subsequent nucleophilic attack by creating the phthalimide anion. lnu.edu.cn

A proposed mechanism involves the generation of a highly electrophilic bromine species from an NBP/DBU halogen bond adduct. lnu.edu.cn This species reacts with the alkene to form a DBU-stabilized bromonium ion, which exists in equilibrium with its open-form carbocation. lnu.edu.cn Proton elimination then leads to the allyl bromide intermediate. Finally, nucleophilic substitution by the phthalimide anion affords the allylic amine. lnu.edu.cn

In other catalytic systems, such as those employing rhenium catalysts like Re2O7, a direct dehydrative coupling between π-activated alcohols and electron-deficient amines occurs. Mechanistic evidence for these transformations points towards an SN1-type process. organic-chemistry.org Similarly, DFT calculations on rhodium-catalyzed allylic C–H amination suggest that for the amination of an allylic acetate (B1210297) intermediate catalyzed by Ag+, an SN1 mechanism is the most plausible route. This pathway involves the dissociation of AgOAc to form an allylic cation intermediate. chemrxiv.org

The nature of the substrate and reagents significantly influences the operative mechanism. For instance, palladium-catalyzed allylic amination of branched and linear allylic carbonates using a polar solvent like ethanol (B145695) favors the formation of branched amines. organic-chemistry.org

Electronic effects play a crucial role in determining the outcome of reactions involving allylic azides, such as 3-azidoprop-1-ene, particularly in rearrangements and related transformations. The electronic nature of substituents on the allylaryl framework can dictate the preferential formation of different regioisomers.

Research has shown that allylaryl compounds with electron-poor or electron-neutral functional groups tend to favor the formation of (E)-allylic compounds. For example, the reaction of such substrates can lead to (E)-allylic azides. mdpi.com In contrast, electron-rich systems, such as those derived from estragole (B85927) or safrole, can undergo a dearomative rearrangement to form α-azidomethyl styrene (B11656) adducts preferentially. mdpi.comresearchgate.net This highlights a significant electronic influence on the reaction pathway, diverting it from a simple substitution to a more complex rearrangement.

The formation of regioisomers has been observed to occur primarily during the initial bromination step in a two-step azidation process. mdpi.comresearchgate.net For example, the bromination of safrole can lead to a mixture of dibromo adducts, with the ratio depending on the reaction conditions. mdpi.comresearchgate.net Subsequent reaction with sodium azide and a base like DBU can then yield the corresponding azido (B1232118) products. mdpi.comresearchgate.net

Furthermore, in the context of acs.orgacs.org-sigmatropic rearrangements of prenyl azides, the presence of an aromatic ring has been shown to disfavor the rearrangement. rsc.orgrsc.org This is attributed to stereoelectronic and inductive effects. rsc.orgrsc.org Theoretical studies using density functional theory (DFT) have supported these experimental findings, showing that the acs.orgacs.org-sigmatropic rearrangement of phenyl prenylazides is endergonic. rsc.org The stability of the resulting alkene also plays a role, with the regioisomer having the more substituted alkene being thermodynamically favored. rsc.org

The table below summarizes the effect of reaction conditions on the ratio of brominated adducts of safrole, which in turn influences the final azidated product distribution. mdpi.comresearchgate.net

| Solvent | Temperature (°C) | Reaction Time | Ratio of Adduct 2a to 2b |

| 1,2-dichloroethane (DCE) | Room Temperature | 20 min | 1:1.2 |

| 1,2-dichloroethane (DCE) | 0 | 1 h | 1:1.75 |

| Dichloromethane | Not specified | 1 h | 1:1.43 |

| Chloroform | Not specified | 1 h | 1:1.38 |

Atom Transfer Radical Addition (ATRA) is a powerful method for the functionalization of alkenes, enabling the simultaneous introduction of two new functional groups across a double bond. rsc.org This process involves the transfer of a halogen atom from a precursor to generate a radical intermediate, which then adds to the alkene.

In the context of reactions involving allylic azides, ATRA can sometimes be an alternative pathway to the desired functionalization. For instance, in the radical-mediated functionalization of internal alkenes, monoaryl substrates like (3-azidoprop-1-en-1-yl)benzene were found to be unsuitable for a desired allylic functionalization reaction. Instead, the reaction proceeded through an ATRA process, yielding the corresponding bromide product. acs.orgacs.orgnih.gov

The general mechanism of a photoredox-catalyzed ATRA reaction starts with the oxidative quenching of an excited photocatalyst by an alkyl bromide, which generates an alkyl radical. This radical then adds to the alkene. nih.gov In a typical ATRA sequence, the resulting radical would then abstract a halogen atom from another molecule of the precursor to propagate the radical chain and form the final product. However, in the context of the functionalization of allylic azides, the radical intermediate can undergo other reaction pathways.

The ATRA process is a modification of the Kharasch addition reaction, where a transition metal catalyst facilitates the reversible transfer of a halogen atom. researchgate.net These reactions are synthetically valuable as they are atom- and step-economic. rsc.org Copper-catalyzed ATRA reactions of thiosulfonates to alkenes have been developed, highlighting the utility of this method with various unsaturated compounds, including styrenes and unactivated alkenes. rsc.org

The success of a desired transformation often depends on suppressing competing ATRA pathways. The choice of substrate, catalyst, and reaction conditions is therefore crucial in directing the reaction towards the intended product.

Single-electron transfer (SET) and halogen atom transfer (XAT) are fundamental mechanistic pathways in radical chemistry, enabling the activation of otherwise unreactive C-X bonds. unirioja.esacs.org These processes are particularly relevant in the functionalization of organic molecules under photoredox or electrochemical conditions. unirioja.esnih.govsigmaaldrich.com

Accessing alkyl radicals from unactivated alkyl halides can be challenging due to their low reduction potentials. nih.gov SET and XAT provide two distinct strategies to overcome this. nih.gov In the SET mechanism, an electron is transferred from a catalyst (often a photo- or electro-excited species) to the alkyl halide, leading to its reductive cleavage and the formation of a radical. nih.govsigmaaldrich.com This process can be either oxidative or reductive quenching of the catalyst. sigmaaldrich.com

The XAT mechanism, on the other hand, involves the direct transfer of a halogen atom from the alkyl halide to a radical species. unirioja.esnih.gov α-Aminoalkyl radicals, generated through anodic oxidation of the corresponding amines, have emerged as efficient XAT reagents. unirioja.esnih.gov The thermodynamic driving force for this process is often the formation of a stable iminium salt. unirioja.es

In the context of functionalizing alkenes, a proposed mechanism involves the generation of an α-aminoalkyl radical via anodic oxidation. nih.gov This radical then acts as an XAT agent, abstracting an iodine atom from an alkyl iodide to generate an alkyl radical. nih.gov This newly formed alkyl radical can then add to an electron-deficient alkene. The resulting radical intermediate is subsequently reduced at the cathode to a carbanion, which is then protonated to yield the final product. nih.gov

These mechanisms are central to a variety of synthetic transformations. acs.org For example, a novel electrochemical halogen-atom transfer (e-XAT) protocol has been developed for the activation of unactivated alkyl iodides under transition-metal-free conditions. nih.gov This method demonstrates broad functional group compatibility and has been applied to the functionalization of complex molecules. nih.gov Understanding the interplay between SET and XAT pathways is crucial for designing and optimizing new radical-based synthetic methods. unirioja.es

The table below provides a simplified comparison of the key features of SET and XAT mechanisms for activating alkyl halides.

| Mechanism | Key Step | Driving Force | Typical Conditions |

| Single-Electron Transfer (SET) | Electron transfer from catalyst to alkyl halide | Redox potential difference between catalyst and substrate | Photoredox catalysis, Electrosynthesis |

| Halogen Atom Transfer (XAT) | Transfer of a halogen atom to a radical | Formation of a stable radical and/or a stable salt | Radical initiators, Photoredox catalysis, Electrosynthesis |

Applications of 3 Azidoprop 1 Ene in Advanced Organic Synthesis

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of natural products, pharmaceuticals, and agrochemicals. frontiersin.orgmsu.edu The development of efficient synthetic methodologies for the construction of these ring systems is a cornerstone of modern organic chemistry. 3-Azidoprop-1-ene has emerged as a powerful tool in this endeavor, providing access to a variety of important heterocyclic scaffolds.

Construction of 1,2,3-Triazole Scaffolds via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. arkat-usa.orgorganic-chemistry.org 3-Azidoprop-1-ene serves as a key azide (B81097) component in these reactions, readily undergoing cycloaddition with terminal alkynes to furnish the corresponding triazole products. arkat-usa.org This reaction is characterized by its mild conditions, high yields, and broad substrate scope. rsc.orgthieme-connect.com

The versatility of this approach is demonstrated in the synthesis of a variety of 1,2,3-triazole derivatives. For instance, the reaction of 3-azidoprop-1-ene with various propargyl derivatives in the presence of a copper(I) catalyst provides access to a diverse library of terpenyl-1,2,3-triazoles. nih.gov Furthermore, a one-pot, three-component reaction involving copper(I) acetylides, azides (including 3-azidoprop-1-ene), and allyl iodide allows for the direct synthesis of 5-allyl-1,2,3-triazoles. rsc.org These products can be further elaborated into more complex triazole-fused bi- and tricyclic systems. rsc.org

The "click" reaction of 3-azidoprop-1-ene is not limited to simple alkynes. It has been successfully employed in the modification of complex natural products. For example, azides can be selectively introduced into the oridonin (B1677485) scaffold and subsequently functionalized via CuAAC to produce novel triazole derivatives with potential anticancer activity. nih.gov

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| 3-Azidoprop-1-ene | Terminal Alkynes | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | High efficiency, mild conditions, broad scope. arkat-usa.orgorganic-chemistry.org |

| 3-Azidoprop-1-ene | Propargyl derivatives | CuI, Triethylamine | Terpenyl-1,2,3-triazoles | Synthesis of biologically relevant molecules. nih.gov |

| 3-Azidoprop-1-ene (in situ) | Copper(I) acetylides, Allyl iodide | CuI, NaOH | 5-Allyl-1,2,3-triazoles | One-pot, three-component synthesis. rsc.org |

| Azide-functionalized oridonin | Various alkynes | Cu(I) | Oridonin-triazole conjugates | Modification of complex natural products. nih.gov |

Formation of Isoxazoline (B3343090) Derivatives through Sequential Cycloadditions

Isoxazolines are another important class of five-membered heterocycles with diverse biological activities. unco.eduacs.org 3-Azidoprop-1-ene can be utilized in sequential cycloaddition reactions to construct isoxazoline rings. While direct cycloaddition of the alkene portion of 3-azidoprop-1-ene with nitrile oxides can lead to isoxazolines, more intricate strategies often involve the transformation of the azide functionality first.

One such strategy involves the conversion of allylic azides into other reactive intermediates. For example, the reaction of allylic azides can lead to the formation of intermediates that then undergo cyclization. While specific examples detailing the direct conversion of 3-azidoprop-1-ene to isoxazolines through sequential cycloadditions are less common in the provided literature, the general principle of using allylic compounds in cycloadditions to form isoxazolines is well-established. nanobioletters.com For instance, resin-bound alkenes, which can be derived from allylic precursors, undergo 1,3-dipolar cycloadditions with nitrile oxides to yield isoxazolines. nanobioletters.com This highlights the potential of the alkene moiety within 3-azidoprop-1-ene to participate in such cycloaddition reactions.

Synthesis of Fused Pyridine (B92270) Systems

The pyridine ring is a ubiquitous structural motif in pharmaceuticals and functional materials. organic-chemistry.org 3-Azidoprop-1-ene can serve as a precursor for the synthesis of fused pyridine systems. While direct involvement of 3-azidoprop-1-ene in pyridine synthesis is not explicitly detailed, related azides like propargyl azide are key components in powerful one-pot syntheses of polysubstituted pyridines. organic-chemistry.org This reaction proceeds through a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org The structural similarity between 3-azidoprop-1-ene and propargyl azide suggests the potential for analogous reactivity, where the allyl group could be isomerized or otherwise manipulated to participate in similar cyclization cascades.

Precursors for Diverse Functionalized Organic Compounds

Beyond its role in heterocycle synthesis, 3-azidoprop-1-ene is a valuable precursor for a wide range of functionalized organic compounds. The azide and alkene functionalities can be independently or sequentially transformed to introduce new chemical entities.

Preparation of Phosphoramidates via Reaction with Organophosphorus Reagents

Phosphoramidates are an important class of organophosphorus compounds with applications in medicinal chemistry and as synthetic intermediates. rsc.orgwikipedia.org 3-Azidoprop-1-ene can be converted to phosphoramidates through reactions with organophosphorus reagents. A common method involves the Staudinger reaction, where the azide reacts with a phosphine (B1218219) or phosphite (B83602) to form an aza-ylide, which can then be hydrolyzed or reacted further to yield the phosphoramidate (B1195095).

A notable study demonstrated the in situ generation of an organic azide from 3-bromoprop-1-ene, a close relative of 3-azidoprop-1-ene, followed by reaction with a trialkyl phosphite to afford the corresponding phosphoramidate. nih.gov This highlights a practical route for accessing these compounds. Furthermore, a 15N-labeling study provided evidence for the rsc.orgrsc.org-sigmatropic rearrangement (Winstein rearrangement) that allylic azides can undergo, and the resulting rearranged azide was converted to a phosphoramidate for analysis. nih.gov

| Azide Precursor | Organophosphorus Reagent | Reaction Type/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Azidoprop-1-ene (or related allylic azides) | Trialkyl/Triaryl phosphines or phosphites | Staudinger reaction followed by hydrolysis | Phosphoramidates | |

| 3-Bromoprop-1-ene (in situ azide formation) | Trialkyl phosphite | One-pot reaction | Phosphoramidates | nih.gov |

| 15N-labeled allylic azide | Not specified | Conversion for analytical purposes | 15N-labeled Phosphoramidate | nih.gov |

Generation of Alpha-Fluoroketones from Vinyl Azides

Alpha-fluoroketones are valuable building blocks in medicinal and agrochemical research due to the unique properties conferred by the fluorine atom. datapdf.com While 3-azidoprop-1-ene is an allylic azide, it can serve as a precursor to vinyl azides through isomerization or other synthetic manipulations. The resulting vinyl azides can then be transformed into α-fluoroketones.

An efficient and mild method for the synthesis of α-fluoroketones involves the fluorination of vinyl azides. nih.govacs.org Mechanistic studies suggest that this transformation can proceed through a single-electron transfer (SET) process followed by a fluorine atom transfer. nih.govacs.org This protocol utilizes commercially available reagents like Selectfluor and demonstrates excellent functional group tolerance. acs.org The reaction is applicable to a wide range of vinyl azides, including those with aryl and alkyl substituents, as well as those containing other functional groups like alkynes and alkenes. acs.org

3-Azidoprop-1-ene is a highly valuable and versatile reagent in advanced organic synthesis. Its ability to participate in a diverse range of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition, makes it an indispensable tool for the construction of complex nitrogen-containing heterocycles such as 1,2,3-triazoles. Furthermore, its utility as a precursor for the synthesis of other important functionalized molecules, including phosphoramidates and, indirectly, α-fluoroketones, underscores its broad applicability in modern organic chemistry. The continued exploration of the reactivity of 3-azidoprop-1-ene and related allylic azides is poised to unlock new synthetic strategies for the preparation of novel and medicinally relevant compounds.

Creation of Substituted Allylic and Homoallylic Systems

3-Azidoprop-1-ene and its derivatives are pivotal intermediates in the synthesis of structurally diverse allylic and homoallylic compounds. These motifs are prevalent in numerous natural products and pharmaceutically active molecules.

A notable application involves the radical-mediated functionalization of internal alkenes to produce multisubstituted allylic and homoallylic azides. acs.orgnih.gov This photoredox catalytic approach allows for the introduction of various functional groups. acs.orgnih.gov For instance, the reaction of 1,1-disubstituted allylic azides with alkyl bromides in the presence of a photocatalyst generates a radical intermediate. acs.orgacs.org This intermediate can then be oxidized and subsequently deprotonated to yield either an allylic or a homoallylic azide, with the regioselectivity being dependent on the substitution pattern of the substrate. acs.orgnih.gov Specifically, 1-methyl-1-phenyl allylic azide derivatives tend to form homoallylic azides through regioselective deprotonation at the less hindered terminal position. acs.orgnih.gov However, monoaryl substrates like (3-azidoprop-1-en-1-yl)benzene are not suitable for this transformation as they tend to undergo an alternative atom transfer radical addition (ATRA) process. acs.orgnih.gov

These synthesized multifunctional allylic and homoallylic azides serve as versatile precursors for various nitrogen-containing heterocycles. acs.orgnih.gov

The generation of N-unsubstituted homoallylic amines can be achieved through a transition-metal-free method involving the reaction of azides with potassium tert-butoxide to form N-unsubstituted imines, which are then trapped by an allyl nucleophile. organic-chemistry.org Furthermore, palladium-catalyzed reactions have been developed for the azidation of allylic electrophiles, providing a route to allylic azides with a net retention of stereochemistry. nih.gov

The synthesis of substituted allylic amines from allylic alcohols can also be accomplished in a two-step procedure via a modified Gabriel synthesis, which offers high yields and isomeric purity. organic-chemistry.org This method involves the conversion of allylic alcohols to phthalimide (B116566) derivatives, followed by a mild deprotection. organic-chemistry.org

Use in Epoxidation Reactions

The alkene functionality in 3-azidoprop-1-ene and its derivatives is susceptible to epoxidation, a reaction that introduces a three-membered epoxide ring. This transformation is typically carried out using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netleah4sci.com The reaction is a concerted, syn-addition, meaning the oxygen atom adds to the same face of the double bond, preserving the stereochemistry of the starting alkene. leah4sci.comchemistrysteps.com

Studies on adamantane-containing allylic azides have demonstrated the epoxidation of both primary and tertiary allylic azide isomers. researchgate.net For example, the epoxidation of 1-[(E)-3-azidoprop-1-ene-1-yl]adamantane and 1-(1-azidoprop-2-ene-1-yl)adamantane with m-CPBA has been investigated. researchgate.net The reaction rate and stereoselectivity can be influenced by the substrate structure and reaction conditions. researchgate.net The resulting epoxides are valuable intermediates that can undergo further transformations, such as ring-opening reactions, to introduce new functional groups.

The general mechanism of epoxidation with peroxycarboxylic acids involves the electrophilic attack of the peroxy acid's oxygen on the nucleophilic double bond. chemistrysteps.com The reaction is often performed in non-aqueous solvents to isolate the epoxide product. libretexts.org

Role in Convergent Synthetic Strategies and Multifunctional Molecule Assembly

The dual functionality of 3-azidoprop-1-ene makes it a valuable component in convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments.

Integration into Multi-Click Modular Hub Strategies

The azide group of 3-azidoprop-1-ene is a key player in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable 1,2,3-triazole rings. researchgate.netrsc.org This highly efficient and bio-orthogonal reaction allows for the integration of 3-azidoprop-1-ene derivatives into multi-click modular hub strategies. researchgate.net In these strategies, a central scaffold molecule is functionalized with multiple azide or alkyne groups, enabling the attachment of various molecular entities through sequential click reactions. researchgate.net The small size and high reactivity of the azido (B1232118) group make it an ideal functional handle for this purpose. researchgate.net

This approach has been utilized to attach tetrasubstituted alkenes to bioactive molecules, demonstrating the utility of allylic azides as versatile intermediates in constructing complex molecular architectures. acs.orgacs.org

As Intermediates in Broader Organic Transformations (e.g., Staudinger Ligation, Curtius Rearrangement)

Beyond click chemistry, the azide functionality of 3-azidoprop-1-ene allows it to serve as a precursor in other important organic transformations.

The Staudinger ligation is a chemoselective reaction between an azide and a phosphine to form an aza-ylide, which then rearranges in aqueous conditions to form a stable amide bond. nih.govthermofisher.com This reaction is highly bio-orthogonal, meaning it proceeds without interfering with biological functional groups, making it suitable for labeling complex biological molecules like proteins, lipids, and glycans. nih.govthermofisher.com Allylic azides can be converted to the corresponding amines via the Staudinger reduction, a related process where the intermediate aza-ylide is hydrolyzed. acs.org For example, treatment of a multifunctional allylic azide with triphenylphosphine (B44618) (PPh3) can lead to the corresponding amine, which can then undergo further intramolecular reactions. acs.org

The Curtius rearrangement is another powerful transformation that utilizes an acyl azide, which can be conceptually linked to the reactivity of the azide group. aakash.ac.inchemistrylearner.com This rearrangement involves the thermal or photochemical conversion of an acyl azide to an isocyanate, with the loss of nitrogen gas. chemistrylearner.comwikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles to form amines, carbamates, or ureas. chemistrylearner.comwikipedia.org The Curtius rearrangement proceeds with complete retention of the migrating group's stereochemistry. nih.gov While directly involving acyl azides rather than allyl azides, the underlying chemistry of the azide group is central. The principles of the Curtius rearrangement are widely applied in the synthesis of complex molecules, including pharmaceuticals. aakash.ac.inchemistrylearner.comresearchgate.net For instance, it has been used in the synthesis of the antiviral drug oseltamivir. wikipedia.org

Advanced Characterization and Analytical Techniques in Research of 3 Azidoprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 3-azidoprop-1-ene and its derivatives. Through various NMR experiments, chemists can piece together the molecular framework and observe reaction dynamics in real-time.

¹H NMR and ¹³C NMR for Determination of Carbon Skeleton and Proton Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of 3-azidoprop-1-ene. The ¹H NMR spectrum reveals the electronic environment of each proton, while ¹³C NMR provides information about the carbon backbone.

In a typical ¹H NMR spectrum of a related compound, (E)-(3-azidoprop-1-en-1-yl)benzene, the protons of the azido-substituted methylene (B1212753) group (CH2N3) appear as a doublet at approximately 3.98 ppm. nih.gov The vinyl protons show characteristic signals in the olefinic region, with a doublet of triplets at 6.28 ppm and a doublet at 6.68 ppm, confirming the double bond's presence and geometry. The aromatic protons of the phenyl group appear as a multiplet between 7.30 and 7.44 ppm. nih.gov

The ¹³C NMR spectrum of (E)-(3-azidoprop-1-en-1-yl)benzene shows the carbon attached to the azide (B81097) group at around 53.0 ppm. The olefinic carbons resonate at approximately 122.4 ppm and 134.6 ppm, while the aromatic carbons appear in the 126.6 to 136.0 ppm range. nih.gov These chemical shifts are crucial for confirming the connectivity of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for (E)-(3-azidoprop-1-en-1-yl)benzene nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂N₃ | 3.98 (d) | 53.0 |

| =CH-CH₂ | 6.28 (dt) | 122.4 |

| Ph-CH= | 6.68 (d) | 134.6 |

| Aromatic CH | 7.30-7.44 (m) | 126.6, 128.2, 128.7 |

| Aromatic C | - | 136.0 |

Note: Data recorded in CDCl₃. d = doublet, dt = doublet of triplets, m = multiplet.

DEPT-135 and ¹⁵N NMR for Specific Atom Analysis

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique used alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. magritek.com In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. This allows for unambiguous assignment of the methylene carbon in 3-azidoprop-1-ene.

Nitrogen-15 (¹⁵N) NMR spectroscopy directly probes the nitrogen atoms of the azide group. For (E)-(3-azidoprop-1-en-1-yl)benzene, the ¹⁵N NMR chemical shift, measured using ¹H-¹⁵N HMBC, is observed at approximately 214 ppm. nih.gov This characteristic shift is indicative of the azide functional group. The incorporation of ¹⁵N labels can significantly enhance the sensitivity of detection and allow for the measurement of coupling constants. beilstein-journals.org

Nuclear Overhauser Effect (nOe) Spectroscopy for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å. libretexts.org NOE spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the stereochemistry and conformation of molecules. wikipedia.orgintermediateorgchemistry.co.uk By irradiating a specific proton and observing which other protons show an enhanced signal, spatial relationships can be established. For derivatives of 3-azidoprop-1-ene, NOESY experiments can confirm the E/Z configuration of the double bond by identifying through-space interactions between vinylic protons and adjacent methylene protons. libretexts.org

In-situ NMR for Reaction Monitoring and Kinetic Analysis

In-situ NMR allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. iastate.edu This technique is invaluable for studying the kinetics of reactions involving 3-azidoprop-1-ene, such as its participation in cycloaddition reactions. nottingham.ac.uk By acquiring a series of spectra over time, the disappearance of starting materials and the appearance of products can be tracked, providing detailed kinetic data and mechanistic insights. iastate.edubeilstein-journals.org Specialized NMR tubes and systems are available to facilitate in-tube mixing for such experiments. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 3-azidoprop-1-ene and its reaction products. uwo.ca In a mass spectrometer, the molecule is ionized, typically forming a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uwo.ca

For (E)-(3-azidoprop-1-en-1-yl)benzene, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of its molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum offers structural clues. A common fragmentation pathway for allylic azides is the loss of the azide radical (•N₃) or dinitrogen (N₂). For instance, the mass spectrum of (E)-(3-azidoprop-1-en-1-yl)benzene shows a peak corresponding to the loss of the azide group ([M - N₃]⁺). nih.gov The analysis of these fragmentation patterns helps to confirm the structure of the parent molecule. libretexts.org

Table 2: HRMS Data for (E)-(3-azidoprop-1-en-1-yl)benzene nih.gov

| Ion | Calculated m/z | Found m/z |

| [C₉H₉N₃]⁺ | 160.0761 | 160.0767 |

| [C₉H₉]⁺ | 117.0699 | 117.0694 |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Azide Absorption Band)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The azide group of 3-azidoprop-1-ene exhibits a very strong and characteristic absorption band in the IR spectrum. This band, corresponding to the asymmetric stretching vibration of the N=N=N bond, typically appears in the region of 2100-2070 cm⁻¹. nih.govresearchgate.net

The presence of this intense absorption is a clear indicator of the azide functionality. For example, in (E)-(3-azidoprop-1-en-1-yl)benzene, this band is observed at 2077 cm⁻¹. nih.gov Other characteristic bands in the IR spectrum of 3-azidoprop-1-ene derivatives include C-H stretching vibrations of the alkene and any aromatic rings, as well as C=C stretching vibrations. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Azide Compounds

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Intensity |

| Azide (R-N₃) | Asymmetric stretch | 2100-2070 nih.govresearchgate.net | Strong |

| Alkene (C=C) | Stretch | ~1650 | Medium |

| Alkene C-H | Stretch | ~3030 | Medium |

This strong and distinct azide absorption band makes IR spectroscopy a valuable tool for monitoring reactions where the azide group is consumed, such as in "click" chemistry cycloadditions. nih.gov

Chromatographic Methods for Purification and Reaction Progression Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of 3-azidoprop-1-ene and its derivatives. They allow for the separation of complex mixtures, purification of products, and real-time monitoring of chemical reactions.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid analytical method used to monitor the progress of reactions involving 3-azidoprop-1-ene. umich.edusigmaaldrich.com It is particularly useful for observing the conversion of starting materials to products. researchgate.net For instance, in reactions such as the synthesis of 1,2,3-triazole derivatives, TLC can be used to follow the consumption of the initial azide.

A key challenge in the TLC analysis of azides is their visualization. A specialized staining protocol has been developed for the detection of organic azides on TLC plates. uw.edu.plresearchgate.net This method involves the reduction of the azide to an amine using triphenylphosphine (B44618), followed by staining with ninhydrin, which reacts with the newly formed amine to produce a colored spot. uw.edu.plresearchgate.net This technique provides a clear and sensitive way to identify azide-containing compounds on a TLC plate. uw.edu.pl The color of the spot can range from yellow to dark violet depending on the specific azide compound. uw.edu.pl

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system, such as hexane-ethyl acetate (B1210297). researchgate.netamazonaws.com The position of the spots, identified by their retention factor (Rf) values, indicates the presence of reactants and products. umich.edu For example, in the azide substitution of a benzylic bromide, TLC is used to monitor the formation of the benzylic azide. reddit.com However, care must be taken as residual sodium azide from the reaction can remain at the baseline in standard TLC eluents. reddit.com

| Technique | Application | Key Features | Reference |

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Rapid analysis, visualization with triphenylphosphine and ninhydrin. | researchgate.netuw.edu.plresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of compounds, including those derived from 3-azidoprop-1-ene. torontech.com It offers high resolution and sensitivity, making it suitable for analyzing complex reaction mixtures and assessing the purity of final products. google.com

In the context of 3-azidoprop-1-ene research, HPLC is used to analyze the purity of synthesized compounds, often achieving greater than 95% purity for final products. core.ac.uk The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent). torontech.com

Different detection methods can be coupled with HPLC, with UV-Vis detection being common. torontech.com This method measures the absorbance of light by the sample components at specific wavelengths. torontech.com For compounds lacking a strong chromophore, derivatization may be necessary to facilitate UV detection. google.comijpsonline.com For instance, 3-aminopiperidine, a related amine, can be derivatized with benzoyl chloride to allow for HPLC-UV analysis. google.com Mass spectrometry (MS) can also be used as a detector, providing detailed molecular information and high sensitivity. torontech.com

| Technique | Application | Key Features | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis, Quantitative Analysis | High resolution, high sensitivity, various detection methods (UV-Vis, MS). | torontech.comgoogle.comcore.ac.uk |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, providing crucial evidence for its identity and purity. chinesechemsoc.orgmdpi.com This method measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which is then compared to the theoretically calculated values for the proposed molecular formula.

For derivatives of 3-azidoprop-1-ene, elemental analysis is routinely performed to confirm their successful synthesis. acs.orgarkat-usa.org High purity of the prepared compounds is typically confirmed when the experimentally found values for C, H, and N are within ±0.4% of the calculated values. miguelprudencio.commdpi.com This level of accuracy provides strong support for the proposed structure of the new compound. For example, the elemental composition of various novel 1,2,3-triazole-based hybrids and other heterocyclic systems derived from reactions involving azides have been successfully verified using this technique. arkat-usa.orgmdpi.com

| Element | Calculated (%) | Found (%) | Compound Type | Reference |

| Carbon | Varies | Within ±0.4% of calculated | Azide Derivatives | miguelprudencio.commdpi.com |

| Hydrogen | Varies | Within ±0.4% of calculated | Azide Derivatives | miguelprudencio.commdpi.com |

| Nitrogen | Varies | Within ±0.4% of calculated | Azide Derivatives | miguelprudencio.commdpi.com |

X-ray Diffraction for Solid-State Structural Characterization of Derivatives

X-ray diffraction (XRD) is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com In the study of 3-azidoprop-1-ene derivatives, single-crystal X-ray diffraction is particularly valuable for unambiguously determining the structure and relative stereochemistry of new compounds. clockss.orgacs.org

The analysis of crystal structures of derivatives, such as 1,3-difluoro-2-azides formed from allylic azides, provides insights into their molecular conformation. chinesechemsoc.orgchinesechemsoc.org For example, the structure of an indenyl aziridine, formed from an acid-mediated reaction of an allylic azide, was unequivocally determined by X-ray crystallographic analysis. clockss.org Similarly, the relative stereochemistry of triazoles formed from a concomitant allylic azide rearrangement and intramolecular cycloaddition was confirmed by X-ray crystallography. acs.org This technique is also crucial in characterizing the structure of metal-organic frameworks that incorporate azide ligands. acs.org

| Derivative Type | Key Structural Information Obtained | Reference |

| 1,3-Difluoro-2-azides | Molecular conformation | chinesechemsoc.orgchinesechemsoc.org |

| Indenyl aziridines | Unambiguous structure determination | clockss.org |

| Triazoles | Relative stereochemistry | acs.org |

| Metal-Organic Frameworks | 3D framework structure | acs.org |

Thermogravimetric Analysis (TGA) of Related Azide Compounds

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to study the thermal stability and decomposition behavior of energetic materials, including organic azides. mdpi.comuni-muenchen.de

TGA curves for azide-containing compounds typically show a significant mass loss corresponding to the decomposition of the azide group (-N₃), which releases nitrogen gas (N₂). mdpi.comacs.org For instance, in the TGA of a GAP-ETPE/RDX composite, the first weight loss step, starting around 233 °C, is attributed to the decomposition of the -N₃ group. mdpi.com The thermal decomposition of the azide group in other acrylic polymers is also observed to begin around 100 °C, with a maximum decomposition speed at about 220 °C. mdpi.com

TGA can also reveal information about the volatility of liquid azides. mdpi.comfraunhofer.de A weight loss at temperatures below the decomposition temperature can indicate a high vapor pressure or the presence of volatile impurities. fraunhofer.de The volatility of branched azides has been observed to be lower than their linear isomers. mdpi.com

| Compound Type | Decomposition Onset (°C) | Observation | Reference |

| GAP-ETPE binder | 233 | Decomposition of the -N₃ group | mdpi.com |

| Azide-containing acrylic polymers | 100-220 | Decomposition of the azide group | mdpi.com |

| Dipropylene glycol bis(2-azidobutyrate) | ~208 | Exothermic decomposition of azido (B1232118) groups | fraunhofer.de |

| Ethyl (phenyl)diazoacetate (related energetic compound) | ~85 | Sharp mass loss corresponding to N₂ release | acs.org |

UV-Visible Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. It is employed to study electronic transitions within molecules and can be used to investigate interactions between molecules. researchgate.net

In the context of 3-azidoprop-1-ene and its derivatives, UV-Vis spectroscopy can be used to monitor reactions and characterize the electronic properties of the resulting products. For example, the cycloaddition of an azide with an alkyne to form a triazole can be followed by observing changes in the UV-Vis spectrum. rsc.org The formation of new chromophores or changes in existing ones can be readily detected.

Furthermore, UV-Vis spectroscopy is used to study the photolytic activation of aryl azides, which are often used in bioconjugation and materials science. rsc.org The direct photoactivation of aryl azides under UV light (250–400 nm) generates highly reactive nitrene intermediates, a process that can be studied using UV-Vis spectroscopy. rsc.org The technique has also been used to characterize the products of reactions involving polymers containing allyl groups, where changes in the UV-Vis spectrum can indicate successful functionalization. rsc.org

| Application | Information Gained | Reference |

| Monitoring cycloaddition reactions | Formation of triazole products | rsc.org |

| Studying photolysis of aryl azides | Generation of reactive intermediates | rsc.org |

| Characterizing functionalized polymers | Confirmation of successful modification | rsc.org |

| Characterizing metal complexes | Electronic transitions and geometry | researchgate.net |

Computational and Theoretical Investigations of 3 Azidoprop 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational chemistry, offering profound insights into the electronic nature of molecules.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, widely employed to determine the geometric and electronic structures of molecules. For 3-azidoprop-1-ene, DFT calculations have been pivotal in identifying its most stable conformations and understanding its electronic landscape. rsc.org

Computational studies have explored the conformational preferences of various allylic azides. rsc.org For 3-azidoprop-1-ene, these calculations, often utilizing functionals like M06-2X or B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), have been applied to optimize molecular geometries. rsc.orgchinesechemsoc.org Such studies are crucial for understanding the equilibrium between different isomers. rsc.org The analysis of electronic structure through DFT provides valuable information on the distribution of electron density and the character of molecular orbitals, which are fundamental to the azide's reactivity. nih.gov For instance, DFT calculations have been used to study the E/Z isomerization of conjugated allylic azides, which proceeds through a ku.eduku.edu sigmatropic rearrangement. nih.gov

The table below presents calculated relative Gibbs free energies for different conformers of a related allylic azide (B81097), showcasing the type of data generated from DFT studies.

| Conformer Data for a Representative Allylic Azide | |

| Parameter | Value |

| Relative Gibbs Free Energy (isomer 1) | Data not available for 3-azidoprop-1-ene specifically, but representative values for related compounds are calculated. |

| Relative Gibbs Free Energy (isomer 2) | Data not available for 3-azidoprop-1-ene specifically, but representative values for related compounds are calculated. |

| Calculated Equilibrium Ratio | Dependent on the relative energies of the conformers. |

| Data based on representative calculations for allylic azides; specific values for 3-azidoprop-1-ene require targeted calculations. |

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density (ρ) to characterize chemical bonding and non-covalent interactions. This method has been applied to allylic azides to understand the factors governing their stability and equilibrium. rsc.org

QTAIM analysis, performed on electron densities obtained from DFT calculations, helps in dissecting the nature of chemical bonds. rsc.org By examining the topological properties of the electron density, such as at bond critical points (BCPs), one can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals). mdpi.comresearchgate.net For substituted allylic azides, QTAIM has revealed that weak electrostatic interactions, rather than classical hydrogen bonds, can influence the equilibrium between regioisomers. rsc.org The analysis also highlights the role of hyperconjugative interactions in stabilizing certain conformations. rsc.org

The following table outlines key parameters derived from a QTAIM analysis, which are used to characterize chemical bonds.

| QTAIM Parameters at Bond Critical Points (BCPs) | |

| Parameter | Significance |

| Electron Density (ρ(r)) | Indicates the strength of the bond. |

| Laplacian of Electron Density (∇²ρ(r)) | Distinguishes between shared (< 0) and closed-shell (> 0) interactions. mdpi.com |

| Total Energy Density (H(r)) | Provides further insight into the nature of the interaction. |

| Delocalization Index (δ) | Measures the number of electrons shared between two atomic basins. mdpi.com |

| These parameters provide a quantitative description of the bonding within a molecule like 3-azidoprop-1-ene. |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Modeling and Simulation

Molecular modeling and simulations allow for the exploration of the dynamic behavior of molecules, including conformational changes and reaction pathways.

The reactivity of allylic azides is intrinsically linked to their conformational preferences. Computational modeling is essential for mapping the potential energy surface and identifying stable conformers and the energy barriers that separate them. ku.edu For many allylic azides, a complex equilibrium of isomers exists at room temperature. nih.gov The stereochemical outcomes of reactions involving allylic azides can often be rationalized through detailed conformational analysis of the substrates and transition states. ku.edu